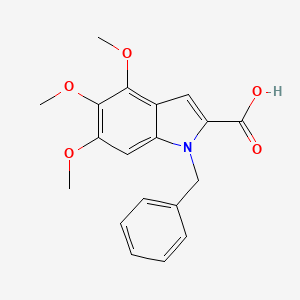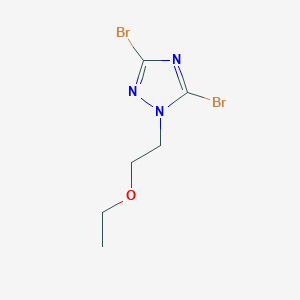![molecular formula C12H14F4N2 B6362706 1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}piperazine CAS No. 1206515-95-8](/img/structure/B6362706.png)
1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}piperazine is a compound that features a piperazine ring substituted with a 4-fluoro-2-(trifluoromethyl)phenylmethyl group
Applications De Recherche Scientifique
1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: It serves as a precursor in the synthesis of drugs that target specific receptors or enzymes, making it valuable in drug discovery and development.
Mécanisme D'action
Target of Action
The primary target of 1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}piperazine, also known as pTFMPP, is the serotonin system . Serotonin is a neurotransmitter that plays a crucial role in mood regulation, sleep, appetite, and other physiological processes .
Mode of Action
pTFMPP acts as a serotonergic releasing agent . It stimulates the release of serotonin from nerve endings and inhibits its reuptake, leading to an increase in serotonin concentrations in the synaptic cleft . This results in prolonged and enhanced serotonergic signaling .
Biochemical Pathways
The increased serotonin in the synaptic cleft interacts with serotonin receptors, triggering a series of biochemical reactions. These reactions can lead to various physiological effects, such as mood elevation, appetite suppression, and enhanced sensory perception .
Pharmacokinetics
Like other piperazine derivatives, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine . The compound’s bioavailability, half-life, and other ADME properties remain to be determined.
Result of Action
The increased serotonergic signaling resulting from pTFMPP’s action can lead to various effects at the molecular and cellular levels. These effects can include changes in gene expression, neuron excitability, and synaptic plasticity . At the behavioral level, these changes can manifest as alterations in mood, appetite, sensory perception, and other psychological and physiological functions .
Action Environment
The action, efficacy, and stability of pTFMPP can be influenced by various environmental factors. These factors can include pH, temperature, and the presence of other substances that can interact with pTFMPP or affect its metabolism . For example, substances that inhibit the enzymes responsible for pTFMPP’s metabolism can increase its concentration and prolong its effects .
Méthodes De Préparation
The synthesis of 1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}piperazine typically involves the reaction of 4-fluoro-2-(trifluoromethyl)benzyl chloride with piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of any reducible functional groups present.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can produce a variety of N-alkyl or N-acyl derivatives.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}piperazine include other piperazine derivatives such as:
- 1-{[4-Chloro-2-(trifluoromethyl)phenyl]methyl}piperazine
- 1-{[4-Bromo-2-(trifluoromethyl)phenyl]methyl}piperazine
- 1-{[4-Methyl-2-(trifluoromethyl)phenyl]methyl}piperazine
These compounds share the piperazine core structure but differ in the substituents on the phenyl ring. The unique combination of fluoro and trifluoromethyl groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
1-[[4-fluoro-2-(trifluoromethyl)phenyl]methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F4N2/c13-10-2-1-9(11(7-10)12(14,15)16)8-18-5-3-17-4-6-18/h1-2,7,17H,3-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFNQKGOVZPLSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=C(C=C(C=C2)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F4N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[3,5-Bis(trifluoromethyl)benzoyl]piperazine](/img/structure/B6362631.png)
![(2-Methylpropyl)({[4-(2-methylpropyl)phenyl]methyl})amine](/img/structure/B6362637.png)
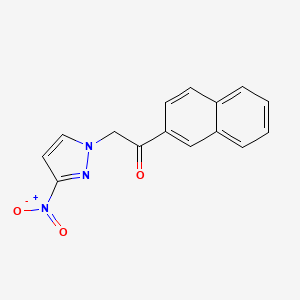

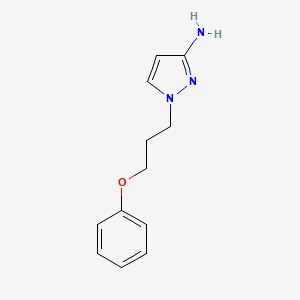
amine hydrochloride](/img/structure/B6362665.png)
![1-[(pyridin-2-yl)methyl]piperidin-4-one; {7,7-dimethylbicyclo[2.2.1]heptan-1-yl}methanesulfonic acid](/img/structure/B6362667.png)
![1-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6362670.png)
![3-{[(Propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6362681.png)
![(prop-2-en-1-yl)[(pyridin-3-yl)methyl]amine dihydrochloride](/img/structure/B6362690.png)
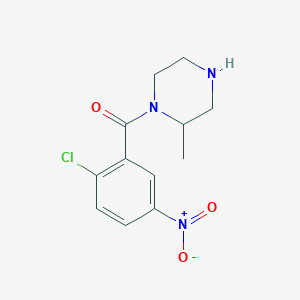
![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B6362708.png)
